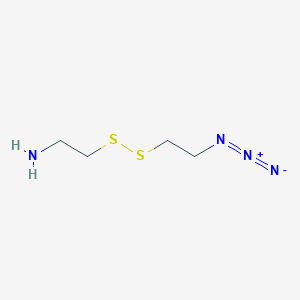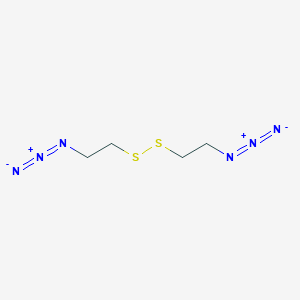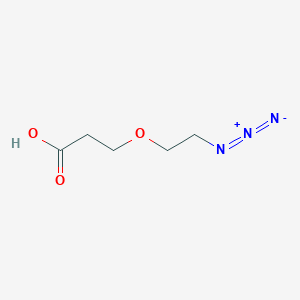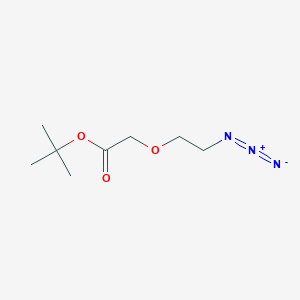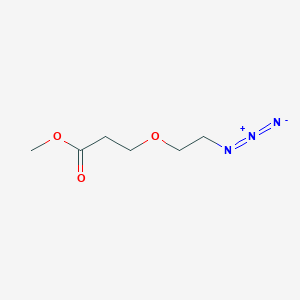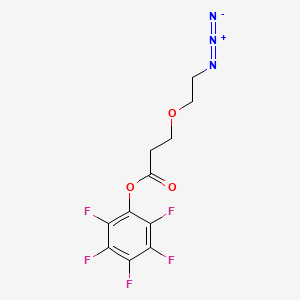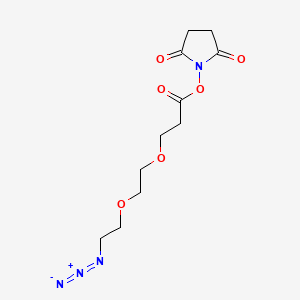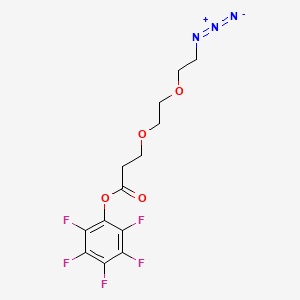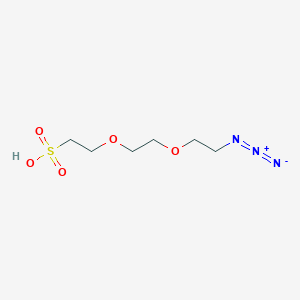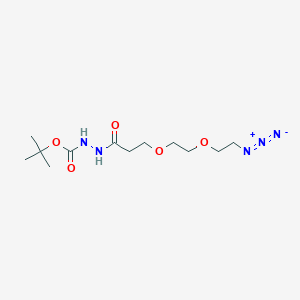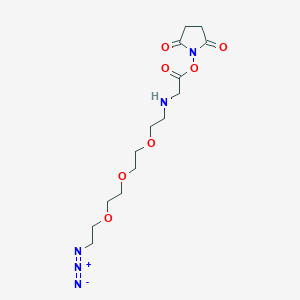
叠氮基-PEG9-胺
描述
Azido-PEG9-amine is a compound that features a polyethylene glycol (PEG) chain with nine ethylene glycol units, terminated with an azide group on one end and an amine group on the other. This compound is widely used in various scientific fields due to its unique chemical properties, particularly in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) .
科学研究应用
Azido-PEG9-amine has a wide range of applications in scientific research:
作用机制
Target of Action
Azido-PEG9-amine is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The compound’s primary targets are molecules containing Alkyne, BCN, or DBCO groups .
Mode of Action
Azido-PEG9-amine contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
In the context of ADCs, Azido-PEG9-amine serves as a linker between the antibody and the cytotoxic drug . For PROTACs, it connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of Azido-PEG9-amine’s action depends on its application. In ADCs, it enables the delivery of cytotoxic drugs to specific cells, thereby enhancing the efficacy and reducing the side effects of the treatment . In PROTACs, it allows for the targeted degradation of specific proteins within the cell .
生化分析
Biochemical Properties
Azido-PEG9-amine interacts with molecules containing Alkyne groups through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) . This interaction forms a stable triazole linkage, which is a key feature in the synthesis of antibody-drug conjugates (ADCs) and PROTACs .
Cellular Effects
The cellular effects of Azido-PEG9-amine are primarily related to its role in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . ADCs and PROTACs are designed to target specific proteins within cells, leading to their degradation . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Azido-PEG9-amine exerts its effects at the molecular level through its interactions with molecules containing Alkyne groups . The copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) forms a stable triazole linkage . This linkage is a critical component in the structure of ADCs and PROTACs, enabling them to bind to their target proteins and lead to their degradation .
Temporal Effects in Laboratory Settings
As a component of ADCs and PROTACs, its effects would be expected to persist as long as these molecules are present and active within the system .
Dosage Effects in Animal Models
The effects of ADCs and PROTACs, which Azido-PEG9-amine helps to form, would be expected to vary with dosage .
Metabolic Pathways
As a component of ADCs and PROTACs, it would be involved in the metabolic processes related to these molecules .
Transport and Distribution
As a component of ADCs and PROTACs, it would be expected to be transported and distributed along with these molecules .
Subcellular Localization
As a component of ADCs and PROTACs, it would be expected to localize to the same subcellular compartments as these molecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Azido-PEG9-amine typically involves the following steps:
PEGylation: The initial step involves the polymerization of ethylene oxide to form a PEG chain with nine ethylene glycol units.
Functionalization: The PEG chain is then functionalized with an azide group at one end and an amine group at the other.
Industrial Production Methods: In an industrial setting, the production of Azido-PEG9-amine involves large-scale polymerization and functionalization processes. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is typically purified using techniques such as chromatography to remove any impurities .
化学反应分析
Types of Reactions: Azido-PEG9-amine undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a stable triazole linkage.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs between the azide group and strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a catalyst.
Common Reagents and Conditions:
CuAAC: Requires a copper catalyst, typically copper sulfate and a reducing agent such as sodium ascorbate, under mild conditions.
SPAAC: Does not require a catalyst and can proceed under physiological conditions.
Major Products:
相似化合物的比较
Azido-PEG4-amine: Similar structure but with a shorter PEG chain.
Azido-PEG12-amine: Similar structure but with a longer PEG chain.
Azido-PEG8-acid: Contains an azide group and a carboxylic acid group instead of an amine
Uniqueness: Azido-PEG9-amine is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility. This makes it particularly suitable for applications in bioconjugation and drug delivery, where both properties are essential .
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42N4O9/c21-1-3-25-5-7-27-9-11-29-13-15-31-17-19-33-20-18-32-16-14-30-12-10-28-8-6-26-4-2-23-24-22/h1-21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECAUUOGHAUEDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


